N1-phenyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-phenyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Mamedov et al. (2016) describes a synthetic approach that is relevant to the production of N1-phenyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide. This method involves the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, which are structurally related to the compound of interest (Mamedov et al., 2016).
HIV-1 Entry Inhibition
- Zhao et al. (2005) identified two N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs as a new class of HIV-1 entry inhibitors. These compounds block the interaction between HIV-1 envelope glycoprotein gp120 and the CD4 receptor, suggesting a potential application in HIV treatment (Zhao et al., 2005).
Enhancement of HIV-1 Neutralization
- Yoshimura et al. (2010) studied N-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) and found it enhances the binding of anti-gp120 monoclonal antibodies toward envelope proteins, improving the neutralization of HIV-1. This indicates the potential for such compounds to be used in enhancing HIV-1 treatment efficacy (Yoshimura et al., 2010).
Cannabinoid Receptor Interactions
- Lan et al. (1999) conducted a study on pyrazole derivatives, which are structurally similar to this compound, and their interactions with cannabinoid receptors. This research can be relevant for understanding the interactions of this compound with neuroreceptors (Lan et al., 1999).
Analgesic Properties
- Jimeno et al. (2003) studied the analgesic properties of related compounds, which may provide insights into the potential analgesic applications of this compound (Jimeno et al., 2003).
Parkinsonism Research
- Langston et al. (1983) discussed parkinsonism resulting from the use of certain drugs, which may be relevant in understanding the neurochemical pathways that this compound might affect (Langston et al., 1983).
Properties
IUPAC Name |
N'-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17(18(23)20-15-4-2-1-3-5-15)19-12-14-6-9-21(10-7-14)16-8-11-24-13-16/h1-5,14,16H,6-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKWCNUZVLWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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